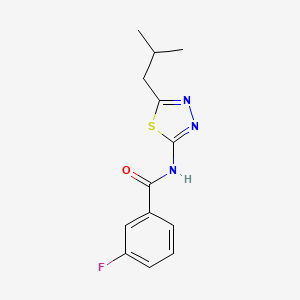

![molecular formula C20H26N2O3S B5516032 5-{[3-(2,5-二甲氧基苯基)-1-吡咯烷基]羰基}-2-异丙基-4-甲基-1,3-噻唑](/img/structure/B5516032.png)

5-{[3-(2,5-二甲氧基苯基)-1-吡咯烷基]羰基}-2-异丙基-4-甲基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

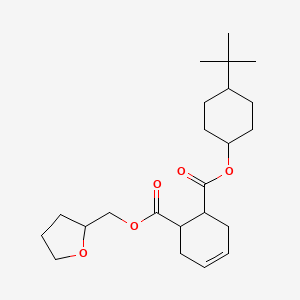

The chemical structure of interest features a complex arrangement of functional groups, including a thiazole ring, a pyrrolidinyl group, and dimethoxyphenyl functionalities. These elements suggest a molecule with potentially interesting chemical and physical properties, warranting investigation into its synthesis, molecular structure, and other properties.

Synthesis Analysis

Synthesis of compounds with thiazole cores often involves multistep processes, starting from readily available precursors. For example, Vovk et al. (2010) describe a four-step synthesis starting from 4-trifluoromethoxyaniline to prepare pyrrole and thiazole derivatives, highlighting the Paal-Knorr method for pyrrole ring formation and chloroacylation for thiazole ring addition (Vovk, M., Pinchuk, O. M., Tolmachov, A. O., & Gakh, A., 2010).

Molecular Structure Analysis

Molecular structure and conformational behavior of thiazole and related derivatives are often studied through spectroscopic techniques and computational methods. Kerru et al. (2019) reported the crystal and molecular structure of a thiadiazole compound, using density functional theory (DFT) calculations for structural geometry, highlighting the importance of computational methods in understanding molecular structures (Kerru, N., Gummidi, L., Bhaskaruni, S. V., Maddila, S., Singh, P., & Jonnalagadda, S., 2019).

Chemical Reactions and Properties

Compounds containing thiazole and pyrrolidine groups are involved in a variety of chemical reactions. Dmitriev et al. (2011) explored reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to novel compounds through intramolecular cyclization and dehydration, showing the reactivity and potential for generating complex structures (Dmitriev, M. V., Silaichev, P., Slepukhin, P., & Maslivets, A. N., 2011).

Physical Properties Analysis

The physical properties of compounds can significantly vary based on their molecular structure. For example, the conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide was studied in various matrixes by Kaczor et al. (2006), revealing insights into the stability and conformational preferences of thiazole derivatives (Kaczor, A., Pinho e Melo, T. M., Soares, M., & Fausto, R., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are crucial for understanding the utility of these compounds. Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showing interesting antimicrobial activity, which underscores the importance of chemical properties in the development of new therapeutics (Nural, Y., Gemili, M., Ulger, M., Sari, H., De Coen, L. M., & Şahin, E., 2018).

科学研究应用

DNA小沟结合

异丙基-噻唑((iPr)Th)作为核酸小沟结合分子的新型成分。一种由N-甲基吡咯、异丙基-噻唑和二甲氨基丙基组成的特定化合物,证明了与DNA小沟结合的能力,特别是针对序列5'-ACTAGT-3'。结合是通过 (iPr)Th 基团增强的疏水性来促进的,以头对尾的方式发生,氢键形成有助于序列识别。这种相互作用表明在基因靶向和开发新的候选药物先导方面具有潜力(Anthony 等,2004)。

环加成反应

源自特定噻唑化合物的吡咯并[1,2-c]噻唑,在与缺电子的烯烃的环加成反应中充当硫代羰基负离子,在与缺电子的炔烃的环加成反应中充当偶氮甲负离子。这种行为部分由前沿分子轨道理论解释,展示了该化合物有机合成中的多功能性,提供了对新型合成路线开发的见解(Sutcliffe 等,2000)。

抗肿瘤活性

与吡咯并[2,1-b]噻唑结构相关的化合物,特别是5-芳基-2,3-二氢吡咯并[2,1-b]噻唑-6,7-二甲醇双(异丙基氨基甲酸酯)的衍生物,表现出显着的抗肿瘤活性。针对各种癌细胞系进行测试,这些化合物显示出作为抗白血病剂的潜力,表明它们与新癌症疗法的开发相关(Lalezari & Schwartz,1988)。

杂环化学

该化合物的骨架允许在杂环化学中进行探索,特别是在含有噻唑和相关配体的金属有机配合物的合成中。这些配合物通过氮原子配位,突出了噻唑衍生物在开发具有独特电子和结构性质的新材料方面的潜力(Pannell 等,1975)。

属性

IUPAC Name |

[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-12(2)19-21-13(3)18(26-19)20(23)22-9-8-14(11-22)16-10-15(24-4)6-7-17(16)25-5/h6-7,10,12,14H,8-9,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCQRDGTBWHSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)C(=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)